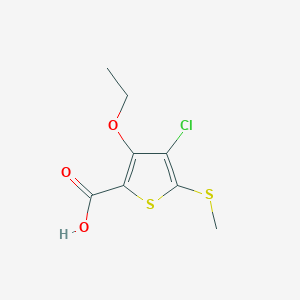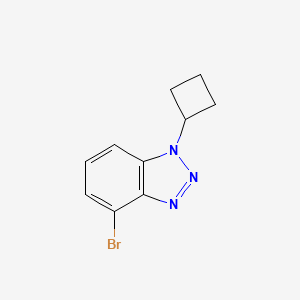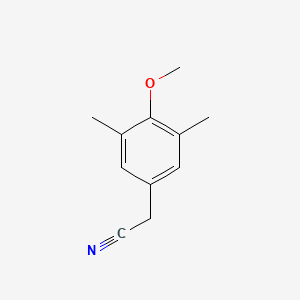
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-chloro-3-éthoxy-5-(méthylthio)thiophène-2-carboxylique est un composé organique de formule moléculaire C8H9ClO3S2 et de masse moléculaire 252,74 g/mol . Ce composé appartient à la classe des acides thiophène carboxyliques, connus pour leurs diverses applications en synthèse organique et en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 4-chloro-3-éthoxy-5-(méthylthio)thiophène-2-carboxylique implique généralement la chloration, l'éthoxylation et la méthylthiolisation de l'acide thiophène-2-carboxylique . Les conditions réactionnelles incluent souvent l'utilisation d'agents chlorants, d'agents éthylant et d'agents méthylthiolant à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des procédés en lots à grande échelle ou en flux continu. Ces méthodes assurent un rendement et une pureté élevés en optimisant les paramètres réactionnels tels que la température, la pression et la concentration des réactifs. L'utilisation de catalyseurs et de solvants peut également améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-chloro-3-éthoxy-5-(méthylthio)thiophène-2-carboxylique subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en thiols et autres formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile et électrophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme l'hydrure de lithium aluminium, et les nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures spécifiques, des solvants et des catalyseurs pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et divers dérivés substitués. Ces produits peuvent être utilisés en synthèse organique et en applications pharmaceutiques .
Applications De Recherche Scientifique
L'acide 4-chloro-3-éthoxy-5-(méthylthio)thiophène-2-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il sert de brique de base dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Le composé est utilisé dans l'étude des voies biologiques et des interactions enzymatiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-chloro-3-éthoxy-5-(méthylthio)thiophène-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes, de récepteurs et d'autres biomolécules, conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Mécanisme D'action
The mechanism of action of 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide thiophène-2-carboxylique : Un composé apparenté avec des caractéristiques structurelles similaires mais dépourvu des substituants chloro, éthoxy et méthylthio.
Acide thiophène-3-carboxylique : Un autre isomère avec le groupe acide carboxylique à une position différente sur le cycle thiophène.
Unicité
L'acide 4-chloro-3-éthoxy-5-(méthylthio)thiophène-2-carboxylique est unique en raison de ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C8H9ClO3S2 |
|---|---|
Poids moléculaire |
252.7 g/mol |
Nom IUPAC |
4-chloro-3-ethoxy-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S2/c1-3-12-5-4(9)8(13-2)14-6(5)7(10)11/h3H2,1-2H3,(H,10,11) |
Clé InChI |
DEDKSYRQDPMGQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(SC(=C1Cl)SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)

![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)


![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)






![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
